molecular formula C3F5IO B1307241 Iodopentafluoroacetone CAS No. 57069-95-1

Iodopentafluoroacetone

Cat. No.: B1307241
CAS No.: 57069-95-1
M. Wt: 273.93 g/mol
InChI Key: YOHYRGJEKKILDA-UHFFFAOYSA-N
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Description

Iodopentafluoroacetone is a chemical compound with the molecular formula C₃F₅IO. It consists of a fluorine atom and five carbons, with an ether linkage in its structure, making it a member of the class of ethers . This compound is known for its unique properties and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Iodopentafluoroacetone primarily targets unsaturated compounds such as ethylene and tetrafluoroethylene . It interacts with these compounds through a radical addition reaction, which is a convenient method of introducing the perfluoroacetonyl group into different classes of organic compounds .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. Initially, this compound undergoes homolytic dissociation of the C-I bond, leading to the generation of a relatively stable heteroallyl radical . This radical then adds to the oxygen atom of the carbonyl group of another this compound molecule, accompanied by the elimination of an iodine radical from the ICF2 group . This process results in the formation of perfluoroacetonylpropenyl ether .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the transformation of unsaturated compounds. For instance, under thermal initiation, this compound adds smoothly to ethylene, affording an adduct that serves as a starting material for preparing oxolane by intramolecular cyclization of iodide in the presence of CsF . The saponification of this adduct results in the formation of oxyoxolane, the product of intramolecular cyclization of the initially formed alcohol .

Pharmacokinetics

The ease of homolysis of the C-I bond in this compound, which leads to the generation of a relatively stable heteroallyl radical, suggests that the compound may have a significant metabolic fate .

Result of Action

The result of this compound’s action is the formation of various derivatives through radical addition reactions. For example, the addition of this compound to ethylene results in the formation of 2-(perfluoroacetonyl)ethyl iodide . Further transformations of this compound have been studied, leading to the formation of various other compounds .

Action Environment

This compound can be found in the environment as an aerosol or gas via heat transfer . The compound’s reactivity and transformations are influenced by environmental conditions such as temperature. For instance, the dimerization of this compound occurs smoothly in the presence of Cu-powder at temperatures of 90-100°C .

Biochemical Analysis

Biochemical Properties

Iodopentafluoroacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s high reactivity is attributed to its fluorine content, which can form complexes with various cations, including hydrogen and metals . These interactions can lead to the inhibition of proteins and disruption of organelles, altering the biochemical pathways within cells .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can induce oxidative stress, organelle damage, and apoptosis in single cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit glycolysis by targeting specific enzymes, leading to altered metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to biomolecules, leading to enzyme inhibition or activation. The compound’s high electronegativity allows it to form stable complexes with various proteins and enzymes, disrupting their normal function . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light . Long-term exposure to this compound can lead to persistent changes in cellular function, including sustained oxidative stress and altered metabolic pathways . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organ damage, and apoptosis . Threshold effects are observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and tissue function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s high reactivity allows it to participate in various biochemical reactions, altering the normal metabolic processes within cells . These interactions can lead to changes in energy production, biosynthesis, and other essential cellular functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and regional pH . These factors determine the localization and accumulation of this compound within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular function . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical properties and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodopentafluoroacetone can be synthesized through several methods. One common method involves the reaction of pentafluoroacetone with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Iodopentafluoroacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Higher oxidation state compounds such as iodopentafluoroacetic acid.

    Reduction: Lower oxidation state compounds such as iodopentafluoropropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Iodopentafluoroacetone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential use in drug development and diagnostic imaging.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Iodopentafluoroacetone can be compared with other similar compounds such as:

    Pentafluoroacetone: Similar in structure but lacks the iodine atom.

    Iodotrifluoroacetone: Contains fewer fluorine atoms compared to this compound.

    Iodopentafluoropropane: Similar in structure but with different functional groups.

Uniqueness: this compound is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1,1,1,3,3-pentafluoro-3-iodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHYRGJEKKILDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396600
Record name Iodopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57069-95-1
Record name Iodopentafluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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